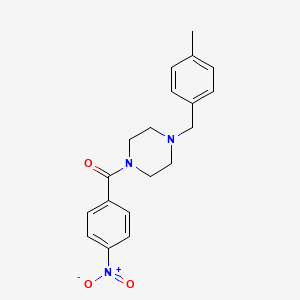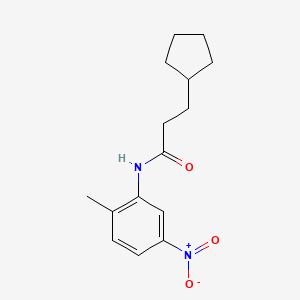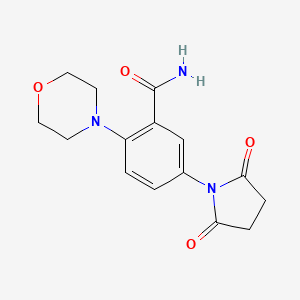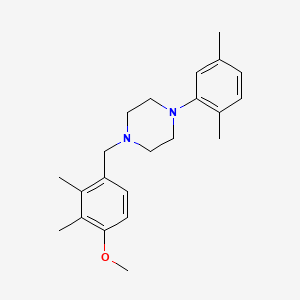
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide, also known as MTA, is a compound that has been extensively studied for its potential as an anticancer agent. MTA belongs to the class of compounds known as acrylamides, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide is not fully understood. However, studies have suggested that N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide may inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide may alter the expression of genes involved in cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. It has also been shown to inhibit the expression of proteins involved in cell cycle regulation, such as cyclin D1 and CDK4. In addition, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins and play a role in cancer cell invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide in lab experiments is its specificity for HDAC inhibition, which may reduce off-target effects. However, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide is also known to be relatively unstable and may require careful handling and storage. In addition, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been shown to have low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
Future research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide may focus on improving its stability and solubility, as well as exploring its potential as a combination therapy with other anticancer agents. In addition, further studies may be needed to fully understand the mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide and its potential for use in clinical settings.
Métodos De Síntesis
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide can be synthesized through a multistep process involving the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 2-nitrobenzaldehyde followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been studied extensively for its potential as an anticancer agent. In vitro studies have shown that N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide can induce apoptosis, inhibit cell proliferation, and reduce the migration and invasion of cancer cells. In vivo studies have also shown promising results, with N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide inhibiting tumor growth and metastasis in animal models.
Propiedades
IUPAC Name |
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c1-8-14-15-12(20-8)13-11(17)7-6-9-4-2-3-5-10(9)16(18)19/h2-7H,1H3,(H,13,15,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYMBJFUQKLOQB-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-methylbenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5852993.png)

![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5853008.png)

![2-chloro-4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853017.png)


![ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5853048.png)


![methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate](/img/structure/B5853068.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5853069.png)

